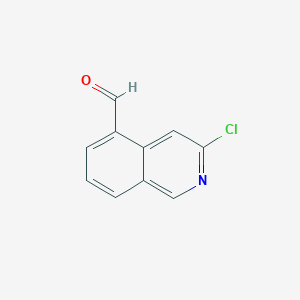

3-Chloroisoquinoline-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloroisoquinoline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-4-9-7(5-12-10)2-1-3-8(9)6-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCJBAPNDXWEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of 3-Chloroisoquinoline-5-carbaldehyde

An In-depth Technical Guide to the Synthesis of 3-Chloroisoquinoline-5-carbaldehyde

This guide provides a comprehensive overview of viable synthetic pathways for the preparation of this compound, a key building block for researchers, scientists, and drug development professionals. The document delves into two primary, robust synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to assist in methodology selection.

The isoquinoline scaffold is a privileged core structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The specific substitution pattern of this compound, featuring a chlorine atom at the 3-position and a reactive carbaldehyde group at the 5-position, makes it a versatile intermediate for the synthesis of novel therapeutics. The chloro-substituent provides a handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, while the aldehyde group is amenable to a vast range of chemical transformations, including reductive amination, oxidation, and olefination.

This guide explores two logical and experimentally validated approaches to the synthesis of this target molecule:

-

Pathway A: A multi-step sequence commencing with the synthesis of 3-Chloro-5-aminoisoquinoline, followed by its conversion to the target aldehyde.

-

Pathway B: A strategy centered on the late-stage formylation of a 5-Bromo-3-chloroisoquinoline precursor via modern palladium-catalyzed methods.

Pathway A: Synthesis via a 3-Chloro-5-aminoisoquinoline Intermediate

This pathway leverages the well-established chemistry of aromatic amines and the Sandmeyer reaction to introduce the desired functionality. The overall strategy involves the nitration of isoquinoline, followed by chlorination, reduction of the nitro group, and finally, conversion of the resulting amino group to the carbaldehyde.

Logical Flow of Pathway A

Caption: Overall workflow for the synthesis of this compound via an amino-substituted intermediate.

Step 1: Synthesis of 3-Chloro-5-aminoisoquinoline

The initial steps focus on the preparation of the key amine intermediate.

1.1. Nitration of Isoquinoline to 5-Nitroisoquinoline

The regioselective nitration of isoquinoline at the 5-position is a well-established procedure.

-

Protocol: Isoquinoline is treated with a nitrating mixture, typically nitric acid in the presence of sulfuric acid, at low temperatures to control the exothermic reaction and improve regioselectivity.

1.2. Chlorination of 5-Nitroisoquinoline to 3-Chloro-5-nitroisoquinoline

The subsequent chlorination at the 3-position can be achieved using a suitable chlorinating agent.

-

Protocol: 5-Nitroisoquinoline is reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅. This reaction often requires elevated temperatures.

1.3. Reduction of 3-Chloro-5-nitroisoquinoline to 3-Chloro-5-aminoisoquinoline

The reduction of the nitro group to an amine is a critical step. A variety of reducing agents can be employed, with iron powder in acidic medium being a cost-effective and efficient choice.[1]

-

Experimental Protocol:

-

Suspend 3-chloro-5-nitro-isoquinoline (1 equivalent) in a mixture of glacial acetic acid and water (1:1 v/v).

-

Heat the suspension to 60-70 °C with stirring.

-

Slowly add powdered iron (approximately 5 equivalents) portion-wise, maintaining the temperature range.

-

Continue stirring for 2-3 hours after the final addition of iron.

-

Cool the reaction mixture and make it alkaline with an aqueous sodium hydroxide solution.

-

Filter the mixture and extract the filter cake with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-5-aminoisoquinoline.[1]

-

| Parameter | Value | Reference |

| Starting Material | 3-Chloro-5-nitro-isoquinoline | [1] |

| Reagents | Powdered Iron, Acetic Acid, Water | [1] |

| Temperature | 60-70 °C | [1] |

| Reaction Time | 2-3 hours | [1] |

| Typical Yield | High | [1] |

Step 2: Conversion of the Amino Group to a Carbaldehyde

A direct, one-step conversion of an aromatic amine to an aldehyde is challenging. A more reliable and higher-yielding approach involves a two-step sequence: conversion of the amine to a nitrile via the Sandmeyer reaction, followed by reduction of the nitrile to the aldehyde.

2.1. Sandmeyer Reaction: 3-Chloro-5-aminoisoquinoline to 3-Chloroisoquinoline-5-carbonitrile

The Sandmeyer reaction provides a robust method for the conversion of an aryl diazonium salt to a nitrile.[2][3]

-

Experimental Protocol:

-

Dissolve 3-chloro-5-aminoisoquinoline (1 equivalent) in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium or potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction, monitoring for the cessation of nitrogen gas evolution.

-

Cool the mixture, neutralize, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain 3-chloroisoquinoline-5-carbonitrile.

-

2.2. Reduction of 3-Chloroisoquinoline-5-carbonitrile to this compound

The reduction of the nitrile to the aldehyde can be achieved using a variety of reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a common and effective reagent for this transformation at low temperatures to prevent over-reduction to the amine.

-

Experimental Protocol:

-

Dissolve 3-chloroisoquinoline-5-carbonitrile (1 equivalent) in an anhydrous, non-protic solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of DIBAL-H (typically 1.1-1.5 equivalents) in a suitable solvent (e.g., hexanes or toluene) dropwise.

-

Stir the reaction at -78 °C for a few hours, monitoring the progress by TLC.

-

Quench the reaction by the slow addition of a suitable reagent, such as methanol, followed by an aqueous workup (e.g., with Rochelle's salt solution or dilute acid).

-

Extract the product into an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Pathway B: Synthesis via Palladium-Catalyzed Formylation

This pathway represents a more modern approach, utilizing the power of transition-metal catalysis to directly install the formyl group onto a halogenated precursor. This can offer advantages in terms of step economy and functional group tolerance.

Logical Flow of Pathway B

Caption: Overall workflow for the synthesis of this compound via palladium-catalyzed formylation.

Step 1: Synthesis of 5-Bromo-3-chloroisoquinoline

The synthesis of the starting material for this pathway involves the preparation of 3-chloroisoquinoline followed by regioselective bromination.

1.1. Synthesis of 3-Chloroisoquinoline

3-Chloroisoquinoline can be synthesized from 1,3-dichloroisoquinoline by selective reduction.[4]

-

Protocol: A mixture of 1,3-dichloroisoquinoline, acetic acid, hydrogen iodide, and red phosphorus is heated with stirring. Following an aqueous workup and purification by column chromatography, 3-chloroisoquinoline is obtained.[4]

1.2. Bromination of 3-Chloroisoquinoline

The subsequent electrophilic bromination at the C-5 position requires careful control of reaction conditions to ensure the desired regioselectivity.

-

Protocol: 3-Chloroisoquinoline is treated with a brominating agent such as N-bromosuccinimide (NBS) in a strong acid, typically concentrated sulfuric acid, at low temperatures.[5] Careful control of temperature is crucial to favor substitution at the 5-position.

Step 2: Palladium-Catalyzed Formylation

The conversion of the aryl bromide to an aldehyde is a powerful transformation. Various methods exist, with the use of carbon monoxide or a CO surrogate being common.[6][7][8]

-

Rationale: Palladium catalysts, in the presence of a suitable phosphine ligand, can catalytically couple aryl halides with a formylating agent. The choice of ligand is critical for the efficiency of the reaction.

-

Experimental Protocol (General):

-

To a reaction vessel under an inert atmosphere, add 5-bromo-3-chloroisoquinoline (1 equivalent), a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), and a suitable phosphine ligand (e.g., Xantphos, PPh₃).

-

Add a dry, degassed solvent (e.g., toluene, DMF).

-

Introduce a source of the formyl group. This can be achieved by:

-

Pressurizing the vessel with carbon monoxide (CO) gas and adding a hydride source (e.g., a silane or H₂).

-

Using a CO surrogate such as formic acid in the presence of an activator.[8]

-

-

Add a suitable base (e.g., a tertiary amine like Et₃N or a carbonate).

-

Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for several hours, monitoring by TLC or GC/MS.

-

Upon completion, cool the reaction, filter off the catalyst, and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-3-chloroisoquinoline | [9] |

| Catalyst System | Palladium source + Phosphine ligand | [6][7] |

| Formyl Source | CO gas + Hydride source or CO surrogate | [8] |

| Base | Organic or Inorganic Base | [8] |

| Temperature | 80-120 °C | [8] |

| Typical Yield | Moderate to Good | [8] |

Conclusion and Outlook

This guide has detailed two robust and scientifically sound pathways for the synthesis of this compound.

-

Pathway A is a classical approach that relies on well-understood, traditional reactions. While multi-stepped, the procedures are generally reliable and high-yielding.

-

Pathway B represents a more contemporary strategy, leveraging the efficiency of palladium catalysis. This route may be more step-economical and offer broader functional group compatibility, which is particularly advantageous in complex molecule synthesis.

The choice between these pathways will depend on the specific requirements of the researcher, including the availability of starting materials, scale of the synthesis, and access to specialized equipment (such as that required for handling CO gas). Both routes provide a solid foundation for the production of this valuable synthetic intermediate, paving the way for further exploration in drug discovery and materials science.

References

-

PrepChem. (n.d.). Synthesis of 3-chloro-5-amino-isoquinoline. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1029720-67-9, 5-broMo-3-chloroisoquinoline. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-chloroisoquinoline. Retrieved from [Link]

- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

Springer. (2022). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

-

RSC Publishing. (n.d.). Formylation of aryl chlorides catalysed by a palladium complex. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Bromo-5-chloroisoquinoline. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

-

Semantic Scholar. (1988). Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes. Retrieved from [Link]

-

ResearchGate. (2008). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US5457239A - Process for formylation of aromatic compounds.

-

Semantic Scholar. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Retrieved from [Link]

-

PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanistic pathway for the palladium-catalyzed formylation of activated aryl chlorides. Retrieved from [Link]

-

RSC Publishing. (n.d.). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Retrieved from [Link]

-

Organic Chemistry Portal. (2017). Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

-

Arkivoc. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

- Google Patents. (n.d.). WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds.

-

PMC - NIH. (2021). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]

-

YouTube. (2024, February 21). Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Formylation of aryl chlorides catalysed by a palladium complex - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source [organic-chemistry.org]

- 9. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloroisoquinoline-5-carbaldehyde

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroisoquinoline-5-carbaldehyde is a bespoke heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique trifunctional architecture, comprising an isoquinoline core, a chlorine substituent, and an aldehyde group, presents a versatile scaffold for the synthesis of novel molecular entities. This guide provides a comprehensive analysis of its core physicochemical properties. In the absence of extensive published experimental data for this specific molecule, we present a robust predictive analysis grounded in the established principles of physical organic chemistry and data from structurally analogous compounds. Furthermore, we furnish detailed, field-proven experimental protocols to enable researchers to validate these predictions and thoroughly characterize this promising compound.

Structural and Electronic Landscape

The foundation of this compound's physicochemical profile lies in its distinct molecular structure. An understanding of the interplay between its constituent parts is paramount for predicting its behavior in various chemical and biological systems.

-

The Isoquinoline Core: A bicyclic aromatic system, the isoquinoline nucleus is a weak base due to the lone pair of electrons on the nitrogen atom.[1] The aromaticity of the ring system dictates its planarity and influences its solubility and spectral properties.

-

The Chlorine Substituent (C3): The presence of a chlorine atom at the 3-position significantly impacts the electronic distribution within the isoquinoline ring. As an electron-withdrawing group, it is expected to decrease the basicity of the isoquinoline nitrogen.

-

The Carbaldehyde Group (C5): The aldehyde functionality is a potent electron-withdrawing group and a key site for chemical transformations. It can participate in hydrogen bonding as an acceptor and is readily derivatized, making it a crucial handle for synthetic modifications.

The confluence of these functional groups suggests a molecule with a distinct electronic profile, moderate polarity, and versatile reactivity.

Caption: Figure 1: Annotated Structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are derived from computational models and comparison with structurally related compounds, namely 3-chloroisoquinoline and isoquinoline-5-carbaldehyde.

| Property | Predicted Value | Justification / Comparison |

| Molecular Formula | C₁₀H₆ClNO | - |

| Molecular Weight | 191.61 g/mol | - |

| Melting Point | 130 - 145 °C | Intermediate between 3-chloroisoquinoline (70-73 °C) and isoquinoline-5-carbaldehyde (116-120 °C), with the aldehyde's influence on crystal packing likely increasing the melting point.[2][3] |

| Boiling Point | > 350 °C | High due to the aromatic core, polarity, and relatively high molecular weight. |

| pKa (of conjugate acid) | 3.5 - 4.5 | Expected to be lower than that of isoquinoline (5.14) due to the electron-withdrawing effects of both the chlorine and aldehyde groups.[1] |

| LogP | ~2.3 | A calculated value from chemical suppliers, indicating moderate lipophilicity.[4] |

| Solubility | ||

| Water | Sparingly soluble | The polar aldehyde group may confer slight aqueous solubility, but the chlorinated aromatic system dominates. |

| DMSO, DMF | Soluble | Expected to be soluble in polar aprotic solvents. |

| Methanol, Ethanol | Moderately soluble | Soluble in polar protic solvents. |

| Dichloromethane | Soluble | Good solubility in chlorinated solvents is anticipated. |

| Hexanes | Insoluble | Unlikely to be soluble in non-polar aliphatic solvents. |

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is predicted to exhibit signals in the aromatic and aldehydic regions. The aldehyde proton will be the most downfield signal.

-

δ ~10.2 ppm (s, 1H, -CHO)

-

δ ~9.3 ppm (s, 1H, H-1 or H-4)

-

δ ~8.5 - 7.8 ppm (m, 4H, Ar-H)

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show 10 distinct signals.

-

δ ~192 ppm (C=O)

-

δ ~155 - 120 ppm (Ar-C)

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

~3050 cm⁻¹ (C-H stretch, aromatic)

-

~1700 cm⁻¹ (C=O stretch, aldehyde, strong)

-

~1600-1450 cm⁻¹ (C=C and C=N stretch, aromatic rings)

-

~850-550 cm⁻¹ (C-Cl stretch)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak.

-

Molecular Ion (M⁺): m/z ≈ 191 and 193 in a ~3:1 ratio, characteristic of a compound containing one chlorine atom.

-

Key Fragments: Loss of CO (m/z 163/165), loss of Cl (m/z 156), and fragmentation of the isoquinoline ring.

Experimental Protocols for Physicochemical Characterization

The following protocols provide a systematic approach to the experimental determination of the key physicochemical properties of this compound.

Sources

An In-depth Technical Guide to 3-Chloroisoquinoline-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloroisoquinoline-5-carbaldehyde (CAS No. 1337882-22-0), a key heterocyclic building block in medicinal chemistry and drug discovery. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds and natural products.[1][2] The presence of a chlorine atom at the 3-position and a reactive carbaldehyde group at the 5-position makes this molecule a versatile precursor for the synthesis of a diverse range of complex molecular architectures and novel therapeutics. This document delves into the chemical properties, plausible synthetic routes with mechanistic insights, expected reactivity, and potential applications of this compound, offering a valuable resource for scientists engaged in the exploration of new chemical entities.

Introduction: The Strategic Importance of Substituted Isoquinolines

The isoquinoline framework is a cornerstone in the field of medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents.[2] These compounds exhibit a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, and antiviral properties.[1][2] The strategic placement of functional groups on the isoquinoline core allows for the fine-tuning of their physicochemical properties and biological targets. This compound emerges as a particularly interesting scaffold due to its bifunctional nature, presenting opportunities for sequential or tandem chemical modifications.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1337882-22-0 | [3] |

| Molecular Formula | C₁₀H₆ClNO | [3] |

| Molecular Weight | 191.61 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | O=CC1=CC=CC2=CN=C(Cl)C=C12 | [3] |

| InChI Key | ODCJBAPNDXWEFT-UHFFFAOYSA-N | [3] |

| Purity | Typically ≥95% | [3] |

| Appearance | Predicted: Solid | N/A |

While experimental spectroscopic data for this compound is not widely published, predictions based on its structure and data from analogous compounds can be made.[4]

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons and a characteristic downfield singlet for the aldehyde proton (δ 9-10 ppm).

-

¹³C NMR: The carbon spectrum would display ten signals, with the carbonyl carbon of the aldehyde appearing significantly downfield.

-

Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[4]

-

Infrared (IR) Spectroscopy: Key absorptions are predicted for the C=O stretch of the aldehyde (around 1700 cm⁻¹) and C-Cl stretching vibrations.

Synthesis of this compound: A Plausible Approach

Proposed Synthetic Pathway

Sources

Spectroscopic Characterization of 3-Chloroisoquinoline-5-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-Chloroisoquinoline-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensively published experimental data, this document serves as a predictive guide for researchers, outlining the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition and the principles of spectral interpretation are detailed to provide a robust framework for the structural elucidation of this and related molecules.

Introduction: The Significance of this compound

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. The introduction of a chlorine atom at the 3-position and a carbaldehyde group at the 5-position of the isoquinoline ring system creates a molecule with unique electronic and steric properties, making this compound a valuable building block for the synthesis of novel therapeutic agents. Accurate and unambiguous structural characterization is paramount for its application in drug discovery pipelines, ensuring the integrity of subsequent biological and pharmacological studies. This guide provides the foundational spectroscopic knowledge required for its definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom in the structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit distinct signals for the aldehyde proton and the five aromatic protons on the isoquinoline ring. The electron-withdrawing nature of the chlorine atom, the nitrogen atom, and the carbaldehyde group will significantly influence the chemical shifts, causing the aromatic protons to appear in the downfield region (typically δ 7.0-9.0 ppm). The aldehyde proton is anticipated to be the most deshielded, appearing as a singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-1 | ~8.5 - 8.7 | s | - | Singlet, deshielded by adjacent nitrogen. |

| H-4 | ~7.8 - 8.0 | s | - | Singlet, adjacent to the chloro substituent. |

| H-6 | ~8.0 - 8.2 | d | 7.0 - 8.0 | Doublet, ortho to the aldehyde group. |

| H-7 | ~7.6 - 7.8 | t | 7.0 - 8.0 | Triplet, coupled to H-6 and H-8. |

| H-8 | ~8.2 - 8.4 | d | 7.0 - 8.0 | Doublet, deshielded by proximity to the aldehyde and peri-interaction with the nitrogen lone pair. |

| 5-CHO | ~10.0 - 10.2 | s | - | Singlet, highly deshielded aldehyde proton. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the electronegativity of the nitrogen and chlorine atoms, as well as the anisotropic effects of the ring system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-1 | ~150 - 152 | Carbon adjacent to nitrogen. |

| C-3 | ~148 - 150 | Carbon bearing the chlorine atom. |

| C-4 | ~120 - 122 | Shielded relative to other aromatic carbons. |

| C-4a | ~135 - 137 | Bridgehead carbon. |

| C-5 | ~138 - 140 | Carbon bearing the aldehyde group. |

| C-6 | ~128 - 130 | Aromatic CH. |

| C-7 | ~130 - 132 | Aromatic CH. |

| C-8 | ~125 - 127 | Aromatic CH. |

| C-8a | ~133 - 135 | Bridgehead carbon. |

| 5-CHO | ~190 - 192 | Carbonyl carbon of the aldehyde.[1] |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover a range of at least 0-12 ppm.

-

Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

-

Employ a relaxation delay of 1-5 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to approximately 0-220 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

NMR Workflow Diagram

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

References

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0006115). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0001051). Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances. Retrieved from [Link]

-

NIST WebBook. (n.d.). quinoline-3-carbaldehyde. Retrieved from [Link]

-

PubMed. (1989). ¹³C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry. Retrieved from [Link]

Sources

reactivity of the carbaldehyde group in 3-Chloroisoquinoline-5-carbaldehyde

An In-depth Technical Guide to the Reactivity of the Carbaldehyde Group in 3-Chloroisoquinoline-5-carbaldehyde

Abstract

This technical guide offers a comprehensive examination of the chemical reactivity of the carbaldehyde functional group in this compound. This molecule is a significant heterocyclic building block for drug development and materials science, primarily due to the versatile reactivity of its aldehyde moiety. The isoquinoline core is a privileged scaffold in numerous pharmacologically active compounds, and the strategic placement of a reactive carbaldehyde group, activated by the electronic influences of the chloro-substituent and the heterocyclic nitrogen, makes it an invaluable precursor for synthesizing diverse molecular architectures.[1] This document synthesizes information from foundational organic chemistry principles and detailed studies of structurally analogous compounds, such as other chloro-substituted quinoline and isoquinoline carbaldehydes, to provide a predictive and practical framework for researchers. We will explore the key transformations of the carbaldehyde group, including nucleophilic additions, condensation reactions, and oxidations, complete with mechanistic insights and field-tested experimental protocols.

Introduction: The Strategic Importance of this compound

The this compound scaffold merges three critical structural features:

-

The Isoquinoline Ring: A bicyclic aromatic heterocycle prevalent in natural products and synthetic drugs, known for a wide spectrum of biological activities.[2]

-

The Carbaldehyde Group: A highly versatile functional group that serves as an electrophilic site for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1]

-

The Chloro Substituent: An electron-withdrawing group that modulates the electronic properties of the entire ring system, enhancing the reactivity of the carbaldehyde.

The convergence of these features makes the title compound a potent intermediate for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery.

Electronic Landscape and Inherent Reactivity

The reactivity of the carbaldehyde group is fundamentally governed by the electrophilicity of the carbonyl carbon.[3][4] In this compound, this electrophilicity is significantly amplified by the cumulative electron-withdrawing effects of the isoquinoline nitrogen and the chlorine atom at the 3-position.[1]

-

Inductive and Resonance Effects: The nitrogen atom in the isoquinoline ring exerts a strong electron-withdrawing inductive effect (-I) and a resonance effect (-M), which pulls electron density away from the carbocyclic ring and, consequently, from the C5-carbaldehyde group.

-

Influence of the Chloro Group: The chlorine atom at the C3 position further deactivates the ring through its potent inductive effect (-I), making the carbonyl carbon even more electron-deficient.

This heightened electrophilicity makes the carbaldehyde group in this compound more susceptible to nucleophilic attack compared to simpler aromatic aldehydes like benzaldehyde.[1][5]

Caption: Electronic effects enhancing carbonyl carbon electrophilicity.

Key Chemical Transformations

The enhanced electrophilicity of the carbaldehyde group enables a wide range of synthetic transformations. The following sections provide detailed protocols for these key reactions, adapted from analogous, well-documented systems.

Nucleophilic Addition: Reduction to Primary Alcohol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation, yielding the corresponding (3-Chloroisoquinolin-5-yl)methanol. This can be readily achieved using mild reducing agents like sodium borohydride (NaBH₄).[1][6]

Experimental Protocol: Reduction via Sodium Borohydride

This protocol is adapted from the established reduction of a similar chloroquinoline carbaldehyde.[1]

-

Dissolution: Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

-

Cooling: Place the flask in an ice bath to cool the solution to 0 °C.

-

Addition of Reducing Agent: Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution. The portion-wise addition helps control any exothermic reaction and gas evolution.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

| Parameter | Value | Rationale |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and selective for aldehydes/ketones; safer and easier to handle than LiAlH₄. |

| Solvent | Methanol | Protic solvent that effectively dissolves the substrate and reagent. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the rate of reaction; warming to RT ensures completion. |

| Stoichiometry | 1.5 eq. NaBH₄ | A slight excess ensures complete conversion of the aldehyde. |

Condensation Reactions: Building Molecular Complexity

Condensation reactions are powerful tools for C-C and C-N bond formation, allowing for significant extension of the molecular framework.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group, catalyzed by a weak base, to form a new C=C double bond.[1][7] This reaction is a cornerstone for synthesizing α,β-unsaturated systems.

Experimental Protocol: Knoevenagel Condensation with an Active Methylene Compound

This procedure is based on the reaction of a related 3-chlorobenzo[f]quinoline-2-carbaldehyde.[1]

-

Reactant Mixture: In a suitable flask, combine this compound (0.01 mol), an active methylene compound (e.g., 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, 0.01 mol), and absolute ethanol (15 mL).

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 mL). The base is crucial for deprotonating the active methylene compound to generate the nucleophilic enolate.[8]

-

Reaction: Gently warm the mixture for 10 minutes, then stir at room temperature for 4 hours.

-

Product Isolation: The solid product often precipitates from the reaction mixture. Collect the solid by filtration.

-

Purification: Recrystallize the collected solid from a suitable solvent, such as ethanol, to obtain the pure product.

Caption: Workflow for the Knoevenagel condensation reaction.

The Wittig reaction provides an exceptionally reliable method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[9][10] This reaction is renowned for its functional group tolerance and offers control over the stereochemistry of the resulting double bond.[11]

Experimental Protocol: Two-Stage Wittig Olefination

This protocol, adapted from a procedure for 6-Chloroisoquinoline-1-carbaldehyde, involves the in-situ generation of the ylide followed by reaction with the aldehyde.[1]

Part A: Ylide Formation

-

Setup: Suspend the appropriate phosphonium salt (1.2 mmol) in dry tetrahydrofuran (THF, 10 mL) in a flame-dried, two-necked flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Deprotonation: Cool the suspension to -78 °C using a dry ice/acetone bath. Add a strong base, such as n-butyllithium (1.2 mmol), dropwise. The characteristic color change (often to deep red or orange) indicates ylide formation.

-

Warming: Allow the mixture to warm to 0 °C and stir for 1 hour to ensure complete ylide generation.

Part B: Reaction with Aldehyde

-

Aldehyde Addition: Prepare a solution of this compound (1.0 mmol) in dry THF (5 mL). Add this solution dropwise to the ylide mixture at 0 °C.

-

Reaction: Remove the cooling bath and stir the reaction at room temperature until TLC analysis indicates the consumption of the aldehyde.

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

| Parameter | Value | Rationale |

| Ylide Precursor | Phosphonium Salt | Stable salt that is deprotonated to form the reactive ylide. |

| Base | n-Butyllithium (n-BuLi) | Strong base required to deprotonate the phosphonium salt.[1] |

| Solvent | Dry THF | Anhydrous, aprotic solvent is critical to prevent quenching the base and ylide. |

| Temperature | -78 °C to RT | Low temperature for controlled deprotonation; RT for the main reaction. |

Oxidation to Carboxylic Acid

The aldehyde can be efficiently oxidized to the corresponding 3-chloroisoquinoline-5-carboxylic acid. While many oxidizing agents can achieve this, the Pinnick oxidation is particularly effective as it is mild and highly selective for aldehydes, tolerating a wide range of other functional groups.[6]

Experimental Protocol: Pinnick Oxidation

This protocol is adapted from established procedures for the oxidation of heterocyclic aldehydes.[12]

-

Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 2-methyl-2-butene (10.0 equiv), which acts as a chlorine scavenger, followed by sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 5.0 equiv) to buffer the reaction.

-

Oxidant Addition: In a separate flask, dissolve sodium chlorite (NaClO₂, 4.0 equiv) in deionized water. Add this solution dropwise to the reaction mixture, keeping the internal temperature below 10 °C.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

-

Work-up: Quench any excess oxidant by adding a saturated solution of sodium bisulfite (NaHSO₃). Acidify the mixture to pH ~3-4 with 1 M HCl.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.

Conclusion

The carbaldehyde group of this compound is a highly reactive and synthetically versatile handle. Its electrophilicity, enhanced by the electronic properties of the chloro-substituted isoquinoline ring, makes it an ideal substrate for a multitude of transformations including reduction, oxidation, and a variety of condensation reactions.[1] The protocols and mechanistic insights provided in this guide, derived from well-studied analogous systems, offer a robust framework for researchers and drug development professionals to effectively utilize this valuable building block in the synthesis of novel and complex molecular entities.

References

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. ResearchGate. [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc. [Link]

-

2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

-

Knoevenagel condensation. YouTube. [Link]

-

The Wittig Reaction. Chemistry LibreTexts. [Link]

-

Aldehydes and ketones: Electronic and steric effects. BrainKart. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. brainkart.com [brainkart.com]

- 6. benchchem.com [benchchem.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Knoevenagel Condensation [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Nucleophilic Aromatic Substitution on 3-Chloroisoquinoline-5-carbaldehyde

This technical guide provides a comprehensive analysis of nucleophilic aromatic substitution (SNAr) on 3-Chloroisoquinoline-5-carbaldehyde, a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical, field-proven experimental protocols.

I. Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. The strategic functionalization of this heterocyclic system is paramount for the development of novel therapeutic agents. This compound presents a unique opportunity for molecular diversification. The chlorine atom at the C-3 position is susceptible to nucleophilic displacement, while the aldehyde group at the C-5 position can be readily transformed into a variety of other functional groups. This guide will focus on the reactivity of the C-3 chloro substituent in SNAr reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-heteroatom bonds.

II. Mechanistic Considerations for SNAr on this compound

Nucleophilic aromatic substitution on this compound is anticipated to proceed primarily through the classical SNAr addition-elimination mechanism.[1] This two-step process involves the initial attack of a nucleophile on the electron-deficient aromatic ring, followed by the departure of the leaving group.

Key Mechanistic Steps:

-

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the isoquinoline ring is temporarily disrupted in this step.[2]

-

Elimination of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion, yielding the substituted isoquinoline product.

The rate of the SNAr reaction is significantly influenced by several factors:

-

The Nature of the Nucleophile: More nucleophilic species will react faster.

-

The Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are generally preferred as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

-

The Presence of Electron-Withdrawing Groups: The aldehyde group at the C-5 position of the isoquinoline ring is a moderately electron-withdrawing group. This group helps to stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby activating the ring system towards nucleophilic attack.[3]

The following diagram illustrates the general mechanism of the SNAr reaction on this compound.

Caption: General mechanism of the SNAr reaction on this compound.

III. Experimental Protocols for SNAr Reactions

This section provides detailed, step-by-step methodologies for conducting SNAr reactions on this compound with various classes of nucleophiles.

A. Reaction with Amine Nucleophiles (N-Arylation/N-Alkylation)

The introduction of nitrogen-containing substituents at the C-3 position is of significant interest in drug discovery. While direct SNAr with amines is possible, palladium-catalyzed Buchwald-Hartwig amination often provides higher yields and proceeds under milder conditions, especially for less nucleophilic amines.[4]

Protocol 1: Direct SNAr with a Primary or Secondary Amine

This protocol is a general procedure for the direct displacement of the chloride with an amine.

Materials:

-

This compound

-

Amine (e.g., morpholine, piperidine, aniline) (1.2 - 2.0 equivalents)

-

Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the amine (1.2 - 2.0 eq), and the base (2.0 eq).

-

Add the anhydrous solvent (DMF or DMSO) to achieve a concentration of 0.1-0.5 M.

-

Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aminoisoquinoline-5-carbaldehyde derivative.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from a procedure for the synthesis of 3-aminoisoquinoline-5-sulfonamides, a closely related system.[4]

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2-5 mol%)

-

Xantphos or other suitable phosphine ligand (4-10 mol%)

-

Cesium carbonate (Cs2CO3) or Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)

-

Anhydrous 1,4-dioxane or toluene

Procedure:

-

In an oven-dried Schlenk tube, combine this compound (1.0 eq), the amine (1.2 eq), the base (1.5 - 2.0 eq), the palladium catalyst, and the phosphine ligand.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired product.

Caption: Workflow for the amination of this compound.

B. Reaction with Oxygen and Sulfur Nucleophiles (O- and S-Arylation)

The synthesis of 3-alkoxy- and 3-thioalkoxyisoquinoline derivatives can be achieved through SNAr reactions with the corresponding alkoxides and thiolates.

Protocol 3: General Procedure for O-Arylation/Alkylation

Materials:

-

This compound

-

Alcohol or Phenol (1.5 equivalents)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equivalents)

-

Anhydrous DMF or Tetrahydrofuran (THF)

Procedure:

-

To a suspension of sodium hydride (1.5 eq) in anhydrous DMF or THF at 0 °C under an inert atmosphere, add the alcohol or phenol (1.5 eq) dropwise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent.

-

Heat the reaction mixture to 60-100 °C and monitor by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the crude product by column chromatography.

Protocol 4: General Procedure for S-Arylation/Alkylation

Materials:

-

This compound

-

Thiol or Thiophenol (1.2 equivalents)

-

Potassium carbonate (K2CO3) or Sodium hydroxide (NaOH) (2.0 equivalents)

-

Anhydrous DMF

Procedure:

-

To a solution of the thiol or thiophenol (1.2 eq) in anhydrous DMF, add the base (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction to 50-80 °C and monitor by TLC.

-

After the reaction is complete, cool to room temperature and pour into water.

-

Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na2SO4.

-

Concentrate the solution and purify the residue by column chromatography.

IV. Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the SNAr of activated chloro-aza-aromatic compounds, which can be used as a starting point for the optimization of reactions with this compound.

| Nucleophile Class | Reaction Type | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Amines | Direct SNAr | K2CO3 / Cs2CO3 | DMF / DMSO | 80-120 | 40-85 |

| Buchwald-Hartwig | Pd2(dba)3 / Xantphos, Cs2CO3 | Dioxane / Toluene | 80-110 | 70-95 | |

| Alcohols/Phenols | O-Arylation/Alkylation | NaH | DMF / THF | 60-100 | 60-90 |

| Thiols/Thiophenols | S-Arylation/Alkylation | K2CO3 / NaOH | DMF | 50-80 | 75-95 |

V. Characterization of Products

The successful synthesis of 3-substituted-isoquinoline-5-carbaldehydes can be confirmed by a combination of spectroscopic techniques.

Expected Spectroscopic Data:

-

1H NMR Spectroscopy: The disappearance of the singlet corresponding to the H-4 proton of the starting material and the appearance of new signals corresponding to the introduced nucleophile will be observed. The chemical shift of the aldehyde proton (around 10 ppm) will be retained. The aromatic protons of the isoquinoline core will show characteristic shifts and coupling patterns.

-

13C NMR Spectroscopy: A significant upfield or downfield shift of the C-3 carbon signal is expected upon substitution. The carbonyl carbon of the aldehyde will appear around 190 ppm.

-

Infrared (IR) Spectroscopy: The characteristic C=O stretching frequency of the aldehyde will be observed around 1690-1710 cm-1. For amine products, N-H stretching bands will appear in the region of 3300-3500 cm-1.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the desired product will be observed.

VI. Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of a diverse library of isoquinoline derivatives. The methodologies outlined in this guide, encompassing both classical SNAr and modern palladium-catalyzed cross-coupling reactions, provide a robust framework for its functionalization. The resulting 3-substituted-isoquinoline-5-carbaldehydes are primed for further synthetic transformations at the aldehyde group, opening avenues for the creation of complex molecules with potential applications in drug discovery and materials science. Further research into the optimization of these reactions and the exploration of novel nucleophiles will undoubtedly continue to expand the synthetic utility of this important heterocyclic scaffold.

VII. References

-

Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

-

Collins, I., Proisy, N., Taylor, S., & Nelson, A. (2009). Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald-Hartwig Reaction. Synthesis, 2009(04), 561–566.

-

Copin, C., Massip, S., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][5][6][7]thiadiazole Series. European Journal of Organic Chemistry.

-

MDPI. (2023). 1H and 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Characterization, and Preliminary Chemosensory Ability of a Novel 2,4,5-Tri(Hetero)Arylimidazole Based on an 8-Hydroxy-Quinoline Group. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

-

Collins, I., Proisy, N., Taylor, S., & Nelson, A. (2009). Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald-Hartwig Reaction. Synthesis, 2009(04), 561–566.

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

-

YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

-

Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

PubMed Central. (n.d.). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Retrieved from [Link]

-

eScholarship.org. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Retrieved from [Link]

-

RSC Publishing. (2022, February 23). Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. Retrieved from [Link]

-

PubMed. (2008, November 21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

-

YouTube. (2020, February 2). SNAr reaction mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sci-hub.se [sci-hub.se]

- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Architect: 3-Chloroisoquinoline-5-carbaldehyde as a Heterocyclic Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of bioactive natural products and synthetic pharmaceuticals.[1][2] The strategic functionalization of this privileged heterocycle offers a powerful platform for the development of novel molecular entities with tailored properties. This guide focuses on a particularly valuable, yet underexplored, building block: 3-Chloroisoquinoline-5-carbaldehyde . The presence of a reactive aldehyde group at the C-5 position, coupled with a synthetically versatile chlorine atom at the C-3 position, makes this molecule a potent precursor for a diverse range of complex chemical architectures.

This technical guide will provide a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, offering field-proven insights and detailed experimental frameworks to empower researchers in their synthetic endeavors.

Synthesis of the Isoquinoline Core: A Strategic Approach

While a specific, peer-reviewed protocol for the direct synthesis of this compound is not extensively documented, a highly plausible and versatile method is the Vilsmeier-Haack reaction . This powerful formylation and cyclization reaction allows for the construction of the chloro-substituted isoquinoline ring system from readily available starting materials.[3][4] The proposed synthetic strategy involves the reaction of a suitably substituted N-arylacetamide with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Proposed Synthetic Pathway: Vilsmeier-Haack Cyclization

The logical precursor for the Vilsmeier-Haack synthesis of this compound would be an N-(meta-substituted-phenyl)acetamide. The regioselectivity of the formylation and cyclization is directed by the electronic nature of the substituents on the aniline-derived ring.

Illustrative Experimental Protocol: Vilsmeier-Haack Synthesis of a Substituted 2-Chloro-3-formylquinoline

Disclaimer: The following is a generalized protocol for the synthesis of a related quinoline derivative and should be adapted and optimized for the synthesis of this compound.

Step 1: Formation of the Vilsmeier Reagent In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents). Cool the flask to 0°C in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 5°C. After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[3]

Step 2: Cyclization and Formylation Dissolve the appropriate N-arylacetamide (1 equivalent) in a minimal amount of anhydrous DMF. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition, the reaction mixture is typically heated to 80-90°C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate, the crude this compound, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Caption: Proposed Vilsmeier-Haack synthesis workflow.

The Reactive Hub: Chemical Transformations of the Aldehyde Moiety

The aldehyde functional group at the C-5 position is the primary site of reactivity in this compound, opening a gateway to a vast array of chemical transformations. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the isoquinoline nitrogen and the chlorine substituent, making it highly susceptible to nucleophilic attack.[5]

Key Reactions of the Aldehyde Group

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation | KMnO₄ or CrO₃ in acidic medium | 3-Chloroisoquinoline-5-carboxylic acid |

| Reduction | NaBH₄ in methanol or LiAlH₄ in THF | (3-Chloroisoquinolin-5-yl)methanol |

| Reductive Amination | Amine, NaBH(OAc)₃ or H₂/Pd-C | 5-(Aminomethyl)-3-chloroisoquinoline derivatives |

| Wittig Reaction | Phosphonium ylide in an aprotic solvent (e.g., THF) | 3-Chloro-5-(alkenyl)isoquinoline derivatives |

| Knoevenagel Condensation | Active methylene compound, weak base (e.g., piperidine) | α,β-Unsaturated compounds |

| Henry Reaction | Nitromethane, base (e.g., NaOH) | β-Nitro alcohol derivatives |

| Cyanohydrin Formation | NaCN or KCN in acidic solution | 2-(3-Chloroisoquinolin-5-yl)-2-hydroxyacetonitrile |

Illustrative Experimental Protocol: Reduction of the Aldehyde

Disclaimer: This is a generalized protocol based on the reduction of a similar compound, 2-chloroquinoline-3-carbaldehyde, and may require optimization.

To a solution of this compound (1.0 mmol) in methanol (10 mL) at 0°C, sodium borohydride (1.5 mmol) is added in portions. The reaction mixture is stirred at room temperature for 2 hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude (3-Chloroisoquinolin-5-yl)methanol, which can be purified by column chromatography.

The Synthetic Handle: Reactivity of the Chloro Substituent

The chlorine atom at the C-3 position is a versatile handle for introducing further molecular diversity through nucleophilic aromatic substitution (SNAr) reactions. While less reactive than the 1-position in isoquinoline, the 3-position can still undergo substitution, particularly with strong nucleophiles or under metal-catalyzed conditions.

Potential Nucleophilic Aromatic Substitution Reactions

-

Amination: Reaction with primary or secondary amines, often in the presence of a palladium catalyst and a base, can yield 3-aminoisoquinoline derivatives.

-

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can lead to the formation of 3-ether-substituted isoquinolines.

-

Thiolation: Reaction with thiols or their corresponding salts can introduce a sulfur linkage at the 3-position.

-

Suzuki and Stille Cross-Coupling: Palladium-catalyzed cross-coupling reactions with boronic acids (Suzuki) or organostannanes (Stille) can be employed to form carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups at the C-3 position.

Caption: Reactivity map of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[1] The chloro and aldehyde functionalities on this compound provide ideal anchor points for the synthesis of libraries of compounds for biological screening.

-

Anticancer Agents: Many quinoline and isoquinoline derivatives have demonstrated potent anticancer activity.[6][7] The ability to readily modify both the C-3 and C-5 positions of the title compound allows for the exploration of structure-activity relationships in the design of novel cytotoxic agents.

-

Enzyme Inhibitors: The isoquinoline scaffold can be found in various enzyme inhibitors. For instance, certain substituted isoquinolines have shown inhibitory activity against phosphodiesterase 4 (PDE4), an important target for inflammatory diseases.[1]

-

Probes for Chemical Biology: The aldehyde group can be used to conjugate the isoquinoline core to other molecules, such as fluorescent dyes or affinity tags, creating chemical probes to study biological processes.

Spectroscopic and Physicochemical Properties

While detailed, experimentally verified spectroscopic data for this compound is not widely published, the following table summarizes its known and predicted properties.

| Property | Value/Prediction | Source |

| CAS Number | 1337882-22-0 | |

| Molecular Formula | C₁₀H₆ClNO | |

| Molecular Weight | 191.61 g/mol | |

| Predicted ¹H NMR | Aldehyde proton (CHO) expected as a singlet in the downfield region (δ 9-10 ppm). Aromatic protons would exhibit complex splitting patterns in the aromatic region (δ 7-9 ppm). | |

| Predicted ¹³C NMR | Carbonyl carbon of the aldehyde group expected in the range of δ 190-200 ppm. Aromatic carbons would appear in the δ 120-150 ppm region. | |

| Predicted IR | Strong carbonyl (C=O) stretching vibration for the aldehyde anticipated around 1700 cm⁻¹. Aromatic C-H stretching vibrations expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the isoquinoline ring would appear in the 1400-1600 cm⁻¹ region. |

Conclusion

This compound represents a highly versatile and valuable building block for synthetic and medicinal chemists. Its strategic combination of a reactive aldehyde and a synthetically adaptable chloro substituent on the privileged isoquinoline scaffold provides a powerful platform for the generation of diverse and complex molecular architectures. This guide has outlined its plausible synthesis, key chemical transformations, and potential applications, offering a foundational understanding for researchers to unlock the full potential of this promising heterocyclic intermediate. The exploration of its reactivity will undoubtedly lead to the discovery of novel compounds with significant biological and material properties.

References

-

National Institutes of Health (NIH). (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH. Retrieved from [Link]

-

Indian Journal of Chemistry. (2003). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 42B, 2101-2105. Retrieved from [Link]

-

Pharma Guideline. (2022). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.com. Retrieved from [Link]

-

PubMed. (2014). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Quinoline Aldehydes. ResearchGate. Retrieved from [Link]

-

International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 133-137. Retrieved from [Link]

-

PubMed Central (PMC). (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PMC. Retrieved from [Link]

- Springer. (n.d.). Isoquinoline. In Heterocyclic Chemistry (pp. 334-340). Springer.

-

Wikipedia. (n.d.). Isoquinoline. Wikipedia. Retrieved from [Link]

-

Indian Academy of Sciences. (1993). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(3), 167-171. Retrieved from [Link]

-

International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 61-64. Retrieved from [Link]

-

ResearchGate. (2014). Gas Phase Reaction of Substituted Isoquinolines to Carboxylic Acids in Ion Trap and Triple Quadrupole Mass Spectrometers after Electrospray Ionization and Collision-Induced Dissociation. ResearchGate. Retrieved from [Link]

-

YouTube. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Retrieved from [Link]

-

PubMed. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PubMed. Retrieved from [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemijournal.com [chemijournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 3-Chloroisoquinoline-5-carbaldehyde Derivatives: A Technical Guide for Drug Discovery

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities. This technical guide delves into the untapped potential of 3-Chloroisoquinoline-5-carbaldehyde as a versatile starting material for the synthesis of novel derivatives with predicted anticancer and antimicrobial properties. We provide a comprehensive exploration of synthetic strategies, propose key biological targets, and offer detailed, field-proven experimental protocols for the evaluation of these compounds. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals, providing a strategic roadmap for the investigation of this promising class of molecules.

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline.[1] This scaffold is present in a vast array of naturally occurring alkaloids, such as morphine and berberine, and has been a fertile ground for the development of synthetic medicinal agents.[2] The unique arrangement of the fused benzene and pyridine rings imparts specific physicochemical properties that allow for diverse interactions with biological macromolecules. Consequently, isoquinoline derivatives have been successfully developed as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[2][3]

The subject of this guide, this compound, presents two reactive centers ripe for chemical modification: the chloro group at the C-3 position and the carbaldehyde at the C-5 position. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring, coupled with the chloro and aldehyde substituents, activates the molecule for a variety of chemical transformations, making it an ideal starting point for the generation of diverse chemical libraries.

Synthetic Pathways to Novel this compound Derivatives

The synthetic versatility of this compound stems from the distinct reactivity of its chloro and carbaldehyde functionalities. These groups can be selectively targeted to introduce a wide range of substituents, thereby modulating the steric and electronic properties of the molecule to enhance biological activity.

Reactions Targeting the 3-Chloro Substituent

The chlorine atom at the C-3 position is susceptible to nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a variety of functional groups that have been shown to be important for biological activity in related heterocyclic systems.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the isoquinoline ring facilitates the displacement of the chloride by various nucleophiles.

-

Amination: Reaction with primary or secondary amines can yield 3-aminoisoquinoline derivatives. These reactions are often carried out in a polar aprotic solvent, such as DMF or DMSO, and may be base-catalyzed.

-

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can introduce ether linkages, forming 3-alkoxy- or 3-aryloxyisoquinoline derivatives.

-

Thiolation: Reaction with thiols or thiolates can be used to synthesize 3-thioether derivatives.

-

-